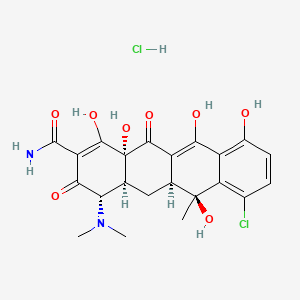
Chlortetracycline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlortetracycline hydrochloride is a tetracycline antibiotic, historically the first member of this class to be identified. It was discovered in 1945 by scientist Benjamin Minge Duggar at Lederle Laboratories under the supervision of Yellapragada Subbarow . This antibiotic is produced by the bacterium Streptomyces aureofaciens and is known for its broad-spectrum antibacterial activity .
Mechanism of Action
Target of Action
Chlortetracycline hydrochloride, like other tetracyclines, primarily targets the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for bacterial growth and reproduction .
Mode of Action
Chlortetracycline competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
The primary biochemical pathway affected by chlortetracycline is protein synthesis. By binding to the A site of the bacterial ribosome, chlortetracycline interferes with the normal function of the ribosome, preventing the addition of amino acids to the growing peptide chain . This disruption of protein synthesis affects various downstream processes that rely on these proteins, ultimately inhibiting bacterial growth and reproduction .
Pharmacokinetics
Chlortetracycline is part of the oldest group of tetracyclines, characterized by poor absorption after food . It is rapidly but moderately absorbed from the gastrointestinal tract, with the lowest absorption being for chlortetracycline . These ADME properties impact the bioavailability of chlortetracycline, influencing its effectiveness as an antibiotic .
Result of Action
The primary result of chlortetracycline’s action is the inhibition of bacterial growth and reproduction. By preventing protein synthesis, chlortetracycline disrupts essential cellular processes within the bacterial cell, leading to a bacteriostatic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chlortetracycline. For instance, the presence of chlortetracycline in the environment can disrupt the microbial ecology structure, posing a threat to aquatic and terrestrial biodiversity . Furthermore, the degradation of chlortetracycline can be influenced by various environmental factors, including the presence of other substances and the characteristics of the surrounding environment .
Biochemical Analysis
Biochemical Properties
Chlortetracycline hydrochloride acts by inhibiting protein synthesis . It competes for the A site of the bacterial ribosome . This binding prevents the addition of more amino acids to the peptide chain, ultimately inhibiting the growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Cellular Effects
This compound has been shown to affect soil microorganisms in addition to plants in the terrestrial ecosystem . It inhibits bacterial protein synthesis by preventing the binding of aminoacyl-tRNA to the 30S subunit . It is effective against Gram-positive and to a lesser degree Gram-negative bacteria .
Molecular Mechanism
The mechanism of action of this compound involves competing for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Temporal Effects in Laboratory Settings
The tetracyclines, including this compound, are stable as dry powders but not in aqueous solution, particularly at higher pH ranges (7–8.5) . Preparations for parenteral administration must be carefully formulated to provide stable solutions .
Dosage Effects in Animal Models
This compound is of low toxicity: LD50 values in mice and rats vary between 2150 and >5000 mg/kg bw . There is no evidence of reproductive or developmental toxicity and there is no evidence of carcinogenic effects or of a genotoxic potential .
Metabolic Pathways
This compound undergoes minimal or no metabolism . It is excreted in urine and feces either unchanged or in a microbiologically inactive form .
Transport and Distribution
This compound is rapidly absorbed through various routes of administration and is widely distributed in the body with highest levels in kidney, liver, bones, and dentine . It is excreted in urine and feces either unchanged or in a microbiologically inactive form .
Subcellular Localization
Given its mechanism of action, it can be inferred that it localizes to the bacterial ribosome where it inhibits protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chlortetracycline hydrochloride involves the fermentation of Streptomyces aureofaciens. The fermentation broth is then subjected to a series of purification steps, including acidification, filtration, and crystallization . The process typically involves the following steps:
Fermentation: Streptomyces aureofaciens is cultured under controlled conditions to produce chlortetracycline.
Acidification: The fermentation broth is acidified using hydrochloric acid to precipitate the antibiotic.
Filtration and Crystallization: The precipitate is filtered and then crystallized to obtain this compound.
Industrial Production Methods
In industrial settings, the production process is optimized to enhance yield and purity. This includes controlling the fermentation conditions, such as pH and temperature, and using advanced filtration and crystallization techniques to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Chlortetracycline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of chlortetracycline, which may have different antibacterial properties .
Scientific Research Applications
Chlortetracycline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactions of tetracycline antibiotics.
Biology: It serves as a tool for studying bacterial protein synthesis and ribosomal function.
Medicine: It is used to treat various bacterial infections in both humans and animals. .
Industry: It is used in the production of medicated animal feeds to promote growth and prevent disease.
Comparison with Similar Compounds
Chlortetracycline hydrochloride is part of the tetracycline class of antibiotics, which includes other compounds such as tetracycline, doxycycline, and minocycline . Compared to these, this compound has a unique chlorine atom that enhances its antibacterial activity. It is particularly effective in veterinary medicine due to its broad-spectrum activity and relatively low cost .
List of Similar Compounds
- Tetracycline
- Doxycycline
- Minocycline
- Oxytetracycline
- Tigecycline
Properties
CAS No. |
64-72-2 |
|---|---|
Molecular Formula |
C22H24Cl2N2O8 |
Molecular Weight |
515.3 g/mol |
IUPAC Name |
(6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8?,15?,21-,22-;/m0./s1 |
InChI Key |
QYAPHLRPFNSDNH-HEIJYTSRSA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Isomeric SMILES |
C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Synonyms |
NA |
Origin of Product |
United States |
A: CTC-HCl is a tetracycline antibiotic that exerts its antibacterial action by binding to the 30S ribosomal subunit of susceptible bacteria. [, ] This binding inhibits protein synthesis by interfering with the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [, ]
A: Yes, the specific chemical structure of CTC-HCl, particularly the C4-dimethylamino group, plays a crucial role in its binding affinity to the ribosome. [] Modifications to this structure can significantly alter its antibacterial activity and potency. []
ANone: The molecular formula of chlortetracycline hydrochloride is C22H23ClN2O8 • HCl. Its molecular weight is 515.36 g/mol.
A: Yes, various spectroscopic methods, including infrared (IR) spectroscopy and X-ray diffraction, are employed to characterize and differentiate between different crystalline forms of CTC-HCl. [] These techniques provide insights into the structural properties of the compound.
A: The solubility of CTC-HCl in different media, particularly at gastric pH values, significantly impacts its dissolution rate and subsequent absorption in the gastrointestinal tract. [] Studies have shown that the free base forms of CTC and other tetracyclines (DMCT, MOTC) exhibit higher solubility than their hydrochloride salts at these pH levels, potentially influencing their bioavailability. []
A: Synthesizing novel salts of CTC, such as chlortetracycline bisulfate and chlortetracycline mesylate, has been investigated as a strategy to enhance its solubility in water compared to CTC-HCl. [] These modifications aim to improve the compound's bioavailability and facilitate its application in animal breeding and formulation technologies. []
A: Research indicates that CTC-HCl exhibits varying stability depending on the ointment base used. [] It demonstrates lower stability in absorption bases, with a decrease observed over 12 months, even in the presence of antioxidants. [] Comparatively, CTC-HCl shows greater stability in water-in-oil emulsion bases compared to oil-in-water emulsion bases. []
ANone: Several analytical techniques are employed for the detection and quantification of CTC-HCl. High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for determining CTC-HCl levels in various matrices, including:
- Animal feed: HPLC methods are used for determining CTC-HCl in ruminant and poultry/swine feeds, achieving accurate quantification in the 10-100 ppm range. []
- Honey: Solid-phase extraction followed by LC-MS/MS analysis enables the simultaneous determination of CTC-HCl and other antibiotic residues in honey, demonstrating high sensitivity and accuracy. []
- Milk: Surface-enhanced Raman spectroscopy (SERS), utilizing substrates like self-assembled gold nanobipyramids, provides a rapid and sensitive method for detecting CTC-HCl in milk. []
A: Research has demonstrated that CTC-HCl exhibits concentration-dependent effects on the growth of freshwater algae like Microcystis aeruginosa and Scenedesmus obliquus. [] While low concentrations (e.g., 0.5 mg/L) might promote the growth of certain algae, higher concentrations generally inhibit their growth. []
A: The release of CTC-HCl and its degradation products into aquatic environments, even at low concentrations, raises concerns about their potential effects on non-target organisms like algae. [, ] Understanding the ecotoxicological impact of CTC-HCl and implementing effective mitigation strategies is crucial for environmental protection.
A: Yes, exposure to UV light can degrade CTC-HCl, and the resulting degradation products can have varying effects on freshwater algae, depending on the duration of UV exposure and the specific algal species. []
A: Yes, researchers are exploring alternative approaches for the removal of CTC-HCl from wastewater. One promising method involves the use of porous binary metal–organic gels (MOGs) as highly efficient adsorbents. [] These MOGs, characterized by their large surface area and strong chemical stability, demonstrate excellent adsorption capacities for CTC-HCl, making them potential candidates for water remediation applications. []
A: Studies using Aliivibrio fischeri as a model organism have explored the combined effects of CTC-HCl and OTCC. [] These mixtures often exhibit a phenomenon called hormesis, characterized by a biphasic response, with low concentrations stimulating and higher concentrations inhibiting biological processes. [] Understanding the nature of these interactions is crucial for accurately predicting the ecological risks associated with mixtures of antibiotics in the environment.
A: The existence of different crystalline forms (polymorphs) of CTC-HCl has significant implications for its pharmaceutical applications. [] Polymorphism can influence the dissolution behavior, gastrointestinal absorption, and ultimately the bioavailability of the drug. [] Understanding and controlling the polymorphic form of CTC-HCl is essential for ensuring consistent therapeutic efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


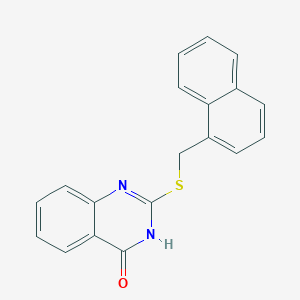
![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)
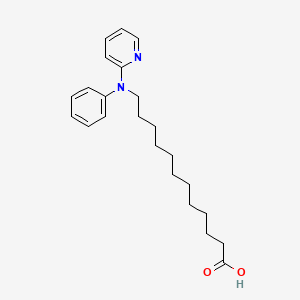
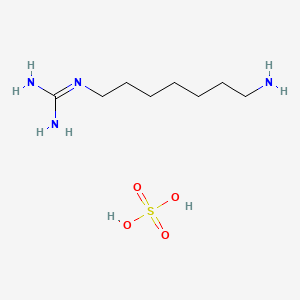

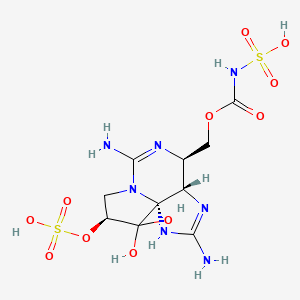



![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)
